(S)-4'-Hydroxywarfarin
Overview
Description
Synthesis Analysis
This involves understanding how the compound is synthesized. It includes the reactants used, the conditions required, and the mechanism of the reaction .Molecular Structure Analysis
This involves analyzing the compound’s molecular structure, including its geometry, bond lengths and angles, and electronic structure .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactants and products, the conditions required, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as reactivity, stability, etc.) .Scientific Research Applications
Microbial Metabolism of Warfarin to 4'-Hyydroxywarfarin : Warfarin is metabolized to 4'-hydroxywarfarin by the fungus Cunninghamella bainieri, demonstrating the microbial model's capability to mimic mammalian metabolism. The study investigated the aromatic hydroxylation mechanism, finding it consistent with cytochrome P-450-mediated hydroxylation via the classic NIH shift pathway (Rizzo & Davis, 1989).
Metabolism by CYP2C19 : The enzyme CYP2C19 metabolizes both R- and S-warfarin, with 4'-hydroxywarfarin being a minor metabolite. This study explored the efficiency and contribution of CYP2C19 in liver metabolism, revealing insights into warfarin’s variable therapeutic responses (Kim et al., 2013).
Inhibition of CYP2C9 Metabolism : Hydroxywarfarin metabolites, including 4'-hydroxywarfarin, can inhibit the metabolism of S-warfarin by CYP2C9, suggesting an impact on the drug's metabolic capacity and a potential role in drug interactions and variable patient responses (Jones et al., 2010).
Quantification in Human Plasma : A method was developed to quantify warfarin enantiomers and major hydroxylation metabolites in human plasma using HPLC-MS/MS, contributing to understanding drug interactions and phenotypic characterization of enzymes involved in warfarin metabolism (Ju et al., 2014).
Glucuronidation by UGT Isoforms : Different human UDP-glucuronosyltransferases (UGTs) are involved in the glucuronidation of R- and S-enantiomers of hydroxywarfarin, including 4'-hydroxywarfarin, indicating varying enzymatic affinity and capacity for these metabolites. This glucuronidation process plays a crucial role in the biotransformation pathways of warfarin (Bratton et al., 2012).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-hydroxy-3-[(1S)-1-(4-hydroxyphenyl)-3-oxobutyl]chromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O5/c1-11(20)10-15(12-6-8-13(21)9-7-12)17-18(22)14-4-2-3-5-16(14)24-19(17)23/h2-9,15,21-22H,10H2,1H3/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRZWAMPDGRWRPF-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C1=CC=C(C=C1)O)C2=C(C3=CC=CC=C3OC2=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C[C@@H](C1=CC=C(C=C1)O)C2=C(C3=CC=CC=C3OC2=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901314211 | |
Record name | (S)-4′-Hydroxywarfarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901314211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
68407-05-6 | |
Record name | (S)-4′-Hydroxywarfarin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68407-05-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4'-Hydroxywarfarin, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068407056 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (S)-4′-Hydroxywarfarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901314211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-HYDROXYWARFARIN, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O1ZW392097 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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